4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Overview
Description
This compound contains several functional groups including a methoxy group, a triazole ring, and a pyrazole ring. The presence of these groups could give the compound various properties and reactivities. For example, the methoxy group could make the compound more polar and increase its solubility in polar solvents. The triazole and pyrazole rings are heterocyclic compounds that contain nitrogen atoms, which could participate in various chemical reactions .
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the triazole and pyrazole rings, possibly through cyclization reactions. The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the rings would give the compound a certain degree of rigidity, while the methoxy group could introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the nitrogen atoms in the triazole and pyrazole rings could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Antimicrobial Activities
Compounds similar to 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine have been synthesized and shown to possess antimicrobial activities. For instance, derivatives of 1,2,4-triazole and pyrazole exhibited promising antimicrobial properties against various microorganisms (Bektaş et al., 2007), (Emmadi et al., 2015).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of compounds with structures similar to this compound. These include research on the synthesis of various 1,2,4-triazole derivatives and their structural analysis through spectroscopic methods (Panchal & Patel, 2011), (Fedotov et al., 2022).
Biological Activity
Several studies have synthesized and evaluated the biological activities of compounds structurally related to this compound, exploring their potential in treating various conditions. These activities include antimycobacterial, analgesic, and antioxidant properties (Karrouchi et al., 2016), (Pillai et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-19-20-16(21(12)9-6-10-23-2)14-11-18-22(15(14)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYMWNKIPGOZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCOC)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323111 | |
Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956763-70-5 | |
Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.